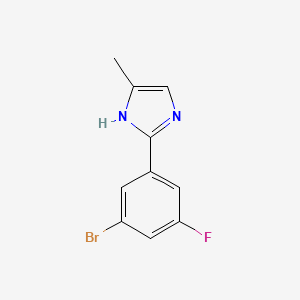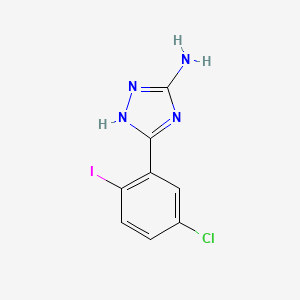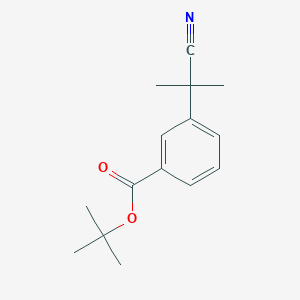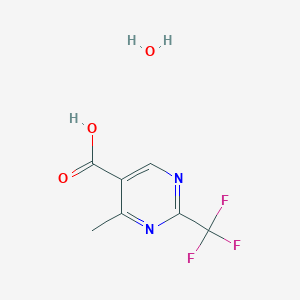
4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid hydrate is a chemical compound with the molecular formula C7H5F3N2O2 It is a pyrimidine derivative, characterized by the presence of a trifluoromethyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid hydrate typically involves the reaction of 4-amino-2-trifluoromethylpyrimidine with carbon dioxide. This reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger scale production, such as optimized reaction conditions and the use of industrial-grade reagents.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid hydrate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds.
Applications De Recherche Scientifique
4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid hydrate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products .
Mécanisme D'action
The mechanism of action of 4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid hydrate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s stability and reactivity, allowing it to interact with various enzymes and receptors. These interactions can lead to changes in biological activity, making the compound useful in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4-trifluoromethyl-5-thiazolecarboxylic acid: This compound is similar in structure but contains a thiazole ring instead of a pyrimidine ring.
2-Amino-4-trifluoromethylpyrimidine-5-carboxylic acid ethyl ester: This compound has an amino group and an ethyl ester group, making it structurally similar but functionally different.
Uniqueness
4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid hydrate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and potential biological activity, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C7H7F3N2O3 |
|---|---|
Poids moléculaire |
224.14 g/mol |
Nom IUPAC |
4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid;hydrate |
InChI |
InChI=1S/C7H5F3N2O2.H2O/c1-3-4(5(13)14)2-11-6(12-3)7(8,9)10;/h2H,1H3,(H,13,14);1H2 |
Clé InChI |
NIPUSDXBQBXSNQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NC=C1C(=O)O)C(F)(F)F.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


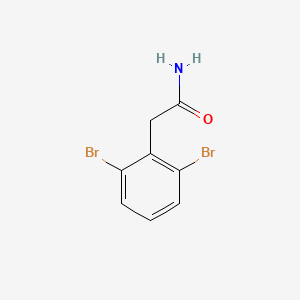
![8-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13674672.png)
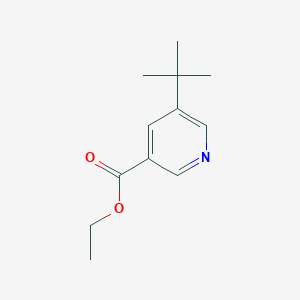
![2-Methyl-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B13674686.png)
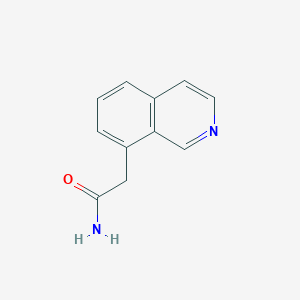
![5-Chloroisothiazolo[5,4-b]pyridin-3-amine](/img/structure/B13674693.png)
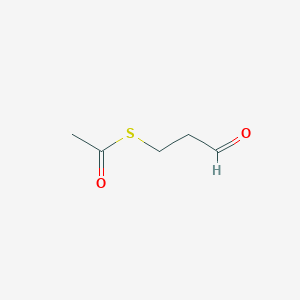

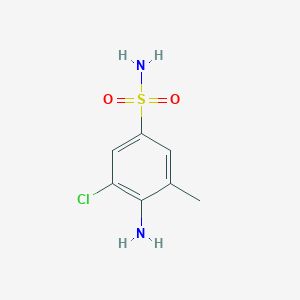
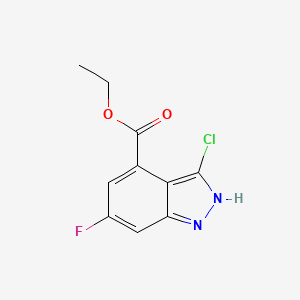
![6-(Trifluoromethyl)-1H-imidazo[4,5-B]pyridine-2-carboxylic acid](/img/structure/B13674737.png)
